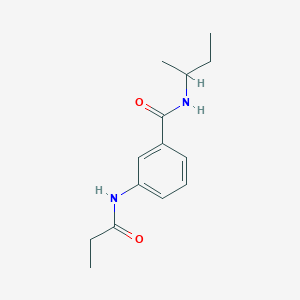![molecular formula C19H19N3O3S B267537 N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267537.png)
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as BMH-21, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH-21 belongs to the class of thiourea compounds and has been found to exhibit promising anticancer properties.
Scientific Research Applications
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of the DNA damage response pathway, which is crucial for cancer cell survival. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to inhibit the activity of the ataxia-telangiectasia mutated (ATM) protein kinase, which is a key regulator of the DNA damage response pathway. Inhibition of ATM leads to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective in animal models, making it a potential candidate for cancer therapy. However, one of the limitations of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its low solubility in water, which may limit its use in some experimental settings.
Future Directions
There are several future directions for the research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea as a combination therapy with other anticancer agents. Furthermore, the development of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapeutic agent. Finally, the investigation of the mechanism of action of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in more detail may lead to the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a synthetic compound with promising anticancer properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a potential candidate for cancer therapy. The inhibition of the DNA damage response pathway by N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a key mechanism of its anticancer activity. N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, its low solubility in water may limit its use in some experimental settings. Future research on N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea should focus on the development of more efficient synthesis methods, investigation of its potential as a combination therapy, development of analogs with improved properties, and investigation of its mechanism of action in more detail.
Synthesis Methods
The synthesis of N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 3-(4-morpholinylcarbonyl)phenyl isothiocyanate with benzoyl hydrazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in high yield and purity.
properties
Product Name |
N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H2,20,21,23,26) |
InChI Key |
OEPHFERUCSNESM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B267455.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)
![N-[4-(isobutyrylamino)phenyl]-2-propoxybenzamide](/img/structure/B267459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)
![N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267470.png)
![3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267472.png)
![N-[(4-chlorophenyl)acetyl]-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267473.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)
![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)
![N-(furan-2-ylmethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267478.png)
